molecular formula C16H14N2O3 B4420194 N-[2-(quinolin-8-yloxy)ethyl]-2-furamide

N-[2-(quinolin-8-yloxy)ethyl]-2-furamide

Cat. No. B4420194
M. Wt: 282.29 g/mol
InChI Key: LQCXAWVMCQKFRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(quinolin-8-yloxy)ethyl]-2-furamide, also known as QF-2, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. QF-2 belongs to the class of furan derivatives and has been found to exhibit various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-[2-(quinolin-8-yloxy)ethyl]-2-furamide is not fully understood. However, it has been suggested that this compound exerts its therapeutic effects by modulating various signaling pathways in the body. This compound has been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a crucial role in inflammation and cancer. This compound has also been found to inhibit the expression of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a potential anti-cancer agent.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to possess antioxidant activity, which makes it a potential therapeutic agent for oxidative stress-related diseases. This compound has also been found to possess anti-inflammatory activity, which makes it a potential therapeutic agent for inflammatory diseases. This compound has been shown to inhibit the growth of various cancer cell lines, making it a potential anti-cancer agent. This compound has also been found to exhibit anti-microbial activity against various bacteria and fungi.

Advantages and Limitations for Lab Experiments

N-[2-(quinolin-8-yloxy)ethyl]-2-furamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied in vitro and in vivo. This compound has been shown to exhibit various therapeutic properties, making it a potential candidate for drug development. However, there are also some limitations to using this compound in lab experiments. This compound has a low solubility in water, which can make it difficult to work with in aqueous solutions. This compound also has a relatively short half-life, which can make it difficult to study its pharmacokinetics.

Future Directions

There are several future directions for the study of N-[2-(quinolin-8-yloxy)ethyl]-2-furamide. One potential direction is the development of this compound as a therapeutic agent for Alzheimer's disease. This compound has been shown to be a potent inhibitor of acetylcholinesterase, which plays a crucial role in the pathogenesis of Alzheimer's disease. Another potential direction is the development of this compound as an anti-cancer agent. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for cancer therapy. Further studies are needed to explore the therapeutic potential of this compound in various diseases and to understand its mechanism of action.

Scientific Research Applications

N-[2-(quinolin-8-yloxy)ethyl]-2-furamide has been found to exhibit various therapeutic properties that make it a potential candidate for drug development. It has been shown to possess anti-inflammatory, anti-cancer, and anti-microbial activities. This compound has also been found to be a potent inhibitor of the enzyme acetylcholinesterase, which plays a crucial role in the pathogenesis of Alzheimer's disease. This compound has been studied extensively in vitro and in vivo, and its potential therapeutic applications are being explored.

properties

IUPAC Name

N-(2-quinolin-8-yloxyethyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3/c19-16(14-7-3-10-20-14)18-9-11-21-13-6-1-4-12-5-2-8-17-15(12)13/h1-8,10H,9,11H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQCXAWVMCQKFRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)OCCNC(=O)C3=CC=CO3)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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